TrkA Kinase Target Annotation: Patent-Defined Molecular Selectivity Versus Unannotated Benzimidazole-Benzamide Analogs
The compound is explicitly annotated in the DrugMap database as a TrkA (tropomyosin-related kinase A) inhibitor, with a linked patent (WO2015143654) describing its class as Trk family protein kinase inhibitors [1]. This patent-derived target annotation distinguishes it from the vast majority of benzimidazole-benzamide analogs that lack defined kinase selectivity profiles. The N-unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide (CAS 5805-60-7), available from Sigma-Aldrich, carries no such target annotation and is sold solely as a research chemical with no associated biological activity data . While quantitative TrkA IC50 or Ki values for this specific compound are not publicly available in the peer-reviewed literature, the patent assignment provides a defined molecular target hypothesis that enables focused screening and SAR studies.
| Evidence Dimension | Defined molecular target annotation (patent-derived) |
|---|---|
| Target Compound Data | TrkA kinase inhibitor (DrugMap annotation from WO2015143654); patented for chronic pain, neuropathic pain, pruritus, and cancer |
| Comparator Or Baseline | N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide (CAS 5805-60-7): No target annotation; sold as screening compound only |
| Quantified Difference | Qualitative difference: presence vs. absence of patent-defined kinase target annotation |
| Conditions | Patent WO2015143654 class definition; DrugMap database curation |
Why This Matters
For researchers investigating TrkA-mediated pain or cancer pathways, procurement of a patent-annotated TrkA inhibitor chemotype reduces target deconvolution burden compared to unannotated analogs.
- [1] DrugMap Database. Drug Details: Six-membered heterocyclic benzamide derivative 3 (Drug ID: DMEGVD4). Available at: https://drugmap.idrblab.net View Source
